1,1,2-Tribromopentafluorocyclobutane

Description

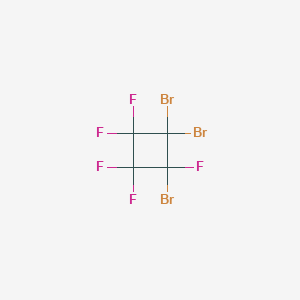

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-tribromo-2,3,3,4,4-pentafluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Br3F5/c5-1(6)2(7,8)4(11,12)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLRSOIUUWXHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(F)Br)(Br)Br)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Br3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380273 | |

| Record name | 1,1,2-Tribromopentafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142764-86-1 | |

| Record name | 1,1,2-Tribromopentafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 1,1,2 Tribromopentafluorocyclobutane

Direct Synthetic Routes

Direct synthetic routes to 1,1,2-Tribromopentafluorocyclobutane would likely involve the formation of the cyclobutane (B1203170) ring followed by halogenation, or the cyclization of a precursor already containing the requisite halogen atoms. A key strategy in the synthesis of related cyclic compounds is the dehalogenation of acyclic precursors.

Dehalogenation Reactions as a Preparative Strategy

Dehalogenation reactions are a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the creation of cyclic systems. In the context of synthesizing this compound, a plausible approach involves the reductive dehalogenation of a suitable polyhalogenated open-chain precursor. This strategy is particularly attractive as it can lead to the formation of the strained cyclobutane ring. The success of such a reaction is highly dependent on the nature of the dehalogenating agent and the reaction conditions.

Tertiary phosphines, such as triphenylphosphine (B44618), are known to promote the dehalogenation of vicinal dihalides to form alkenes. rsc.org While this reaction typically leads to the formation of a double bond, under specific circumstances, intramolecular dehalogenation can result in cyclization. The mechanism of triphenylphosphine-promoted dehalogenation of meso-1,2-dibromo-1,2-diphenylethane (B7791125) has been studied, and the results are in agreement with a concerted anti-elimination mechanism. rsc.org

For the synthesis of this compound, a hypothetical precursor such as a 1,1,2,4,4-pentabromo-2,3,3,4,4-pentafluorobutane could potentially undergo intramolecular dehalogenation using a phosphine-based reagent. The reaction would involve the abstraction of two bromine atoms by the phosphine (B1218219), leading to the formation of the cyclobutane ring. The high degree of fluorination in the target molecule could influence the reactivity of the C-Br bonds and the stability of any potential intermediates. Research on the reaction of 2,2-bis(trifluoromethyl)thietanes with tertiary phosphines has shown an unusual desulfurization process to form 1,1-bis(trifluoromethyl)-2-alkoxy cyclopropanes, indicating that phosphines can induce ring formation in fluorinated systems. researchgate.net

The optimization of reaction parameters would be crucial for the successful synthesis of this compound via a dehalogenation strategy. Key variables to consider include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. The solvent can have a significant effect on the reaction rate and selectivity. For instance, the dehalogenation of substituted 1,2-dibromo-1,2-diphenylethanes with triphenylphosphine has been studied in dimethylformamide. rsc.org

The reaction temperature would need to be carefully controlled to promote the desired cyclization reaction while minimizing potential side reactions, such as intermolecular reactions or the formation of elimination products other than the desired cyclobutane. The steric and electronic properties of the phosphine reagent could also be varied to fine-tune the reactivity.

Table 1: Key Parameters for Optimization of Phosphine-Based Dehalogenation

| Parameter | Considerations | Potential Starting Point |

| Phosphine Reagent | Steric hindrance, nucleophilicity | Triphenylphosphine (PPh₃), Tributylphosphine (PBu₃) |

| Solvent | Polarity, aprotic/protic | Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF) |

| Temperature | Reaction rate vs. side reactions | Room temperature to reflux |

| Stoichiometry | Molar ratio of precursor to phosphine | 1:1 to 1:1.5 |

Precursor Chemistry and Starting Material Considerations

The synthesis of a suitable acyclic precursor is a critical step in the proposed dehalogenation route to this compound. The precursor must possess the correct arrangement of bromine and fluorine atoms to allow for the desired cyclization. A potential starting material could be a polyfluorinated alkene, which could then undergo a series of halogenation reactions to introduce the required bromine atoms at the appropriate positions.

The stability of the highly halogenated precursor would be a significant consideration, as such molecules can be prone to decomposition or rearrangement. The regioselectivity of the halogenation steps would also need to be carefully controlled to ensure the formation of the desired isomer.

Alternative and Hypothetical Synthetic Approaches

Given the lack of specific literature on the synthesis of this compound, it is valuable to consider alternative and hypothetical synthetic strategies based on general methods for constructing fluorinated cyclobutane skeletons.

Approaches for Constructing Fluorinated Cyclobutane Skeletons

A variety of methods have been developed for the synthesis of fluorinated cyclobutanes, which could potentially be adapted for the synthesis of the target molecule. These methods often involve the construction of the cyclobutane ring from unsaturated precursors.

One such approach is the [2+2] cycloaddition of olefins. baranlab.org A hypothetical route could involve the cycloaddition of a brominated and fluorinated alkene with another suitable alkene, followed by further halogenation of the resulting cyclobutane. The success of this approach would depend on the reactivity and regioselectivity of the cycloaddition reaction.

Another strategy involves the use of photoredox catalysis. For example, photoredox-catalyzed methylcyclobutanations of alkylboronic esters have been described. nih.gov This method proceeds through a radical addition-polar cyclization cascade. A similar strategy could potentially be devised using appropriately substituted precursors to form the this compound ring system.

Furthermore, the diversified synthesis of chiral fluorinated cyclobutane derivatives has been achieved through the asymmetric hydroboration of gem-difluorinated cyclobutenes. nih.govresearchgate.net This methodology provides access to versatile building blocks that can be further functionalized. A similar approach starting from a brominated cyclobutene (B1205218) could be a viable, albeit complex, route to the target compound.

These alternative approaches highlight the breadth of synthetic strategies available for the construction of complex cyclobutane systems. While not yet applied to the specific synthesis of this compound, they offer promising avenues for future research.

Stereoselective and Regioselective Halogenation Strategies for Bromine Introduction

The introduction of bromine into a precursor molecule to form this compound requires careful consideration of stereochemistry and regiochemistry. A common strategy involves the electrophilic addition of bromine (Br₂) to a fluorinated cyclobutene. The mechanism of this reaction is inherently stereoselective.

When a halogen like bromine approaches the electron-rich double bond of an alkene, the halogen molecule becomes polarized, allowing one bromine atom to act as an electrophile. libretexts.orglibretexts.org This initiates the reaction, leading to the formation of a cyclic halonium ion intermediate—in this case, a bridged bromonium ion. libretexts.orglibretexts.orgmasterorganicchemistry.com This intermediate shields one face of the molecule. The second step of the mechanism involves the attack of the remaining bromide ion (Br⁻), which acts as a nucleophile. libretexts.orglibretexts.org This attack occurs from the opposite face of the cyclic intermediate, a process known as backside attack, which is characteristic of Sₙ2 reactions. libretexts.org

This mechanistic pathway dictates that the two bromine atoms are added to opposite sides of the original double bond, a configuration known as anti-addition. libretexts.orgmasterorganicchemistry.com This process is highly stereoselective, meaning it preferentially results in a specific stereoisomer. For instance, the bromination of cyclohexene (B86901) classically yields trans-1,2-dibromocyclohexane, with no formation of the cis isomer. masterorganicchemistry.com Applying this principle to a pentafluorocyclobutene precursor, the addition of bromine would result in a product with a specific trans relationship between the newly added bromine atoms.

Regioselectivity becomes a factor when the double bond of the alkene is unsymmetrical. While the addition of a symmetrical molecule like Br₂ is often not regioselective, the principles of regiocontrol are crucial in other halogenation reactions, such as halohydrin formation, where the nucleophile is different from the initial electrophile. masterorganicchemistry.com In such cases, the nucleophile preferentially attacks the more substituted carbon of the halonium ion intermediate. masterorganicchemistry.com

| Reactant | Reagent | Key Intermediate | Stereochemical Outcome | Product Type |

|---|---|---|---|---|

| Pentafluorocyclobutene | Br₂ in an inert solvent (e.g., CCl₄) | Bridged Bromonium Ion | Anti-addition | trans-dibromo product |

Cycloaddition Reactions in Perhalogenated Cyclobutane Synthesis

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, and the [2+2] cycloaddition is the most prominent method for constructing cyclobutane rings. nih.govnih.gov This approach involves the reaction of two alkene components (or other unsaturated systems) to form a four-membered ring. nih.gov In the context of synthesizing perhalogenated compounds like this compound, this strategy would involve the cycloaddition of smaller, appropriately halogenated alkenes.

These reactions can be initiated either thermally or photochemically. baranlab.org Photochemical [2+2] cycloadditions are particularly common and often proceed through a diradical intermediate. baranlab.org The reaction is initiated by irradiating the reactants with UV light, which excites one of the alkene molecules to a triplet state. This excited molecule then reacts with a ground-state alkene to form the cyclobutane ring. baranlab.org

The synthesis of a complex molecule like this compound via cycloaddition would likely involve the reaction of two different halogenated ethene molecules. For example, a potential pathway could be the cycloaddition of a tribromofluoroethene with a tetrafluoroethene, or other similar perhalogenated precursors. The success and outcome of such reactions depend on factors like the specific substituents on the alkenes, the reaction conditions (temperature, light wavelength), and the potential for multiple products. nih.govorganic-chemistry.org The [2+2] cycloaddition has proven to be a robust method, adaptable to a wide range of substrates and compatible with various functional groups, making it a powerful tool for creating complex cyclobutane derivatives. nih.govorganic-chemistry.org

| Reactant A | Reactant B | Conditions | General Product |

|---|---|---|---|

| Trifluoroethene | 1,1-Dibromo-2,2-difluoroethene | Thermal or Photochemical (hν) | Bromopentafluorocyclobutane derivative |

| Tetrafluoroethene (TFE) | Tribromoethene | Thermal or Photochemical (hν) | Tribromotetrafluorocyclobutane derivative |

| 1-Bromo-1,2-difluoroethene (Dimerization) | Thermal or Photochemical (hν) | Dibromotetrafluorocyclobutane isomer |

Reactivity and Chemical Transformations of 1,1,2 Tribromopentafluorocyclobutane

Dehalogenation Chemistry and Reaction Pathways

Dehalogenation represents a significant reaction pathway for polyhalogenated compounds like 1,1,2-Tribromopentafluorocyclobutane. This process involves the removal of halogen atoms and can lead to the formation of unsaturated products. The selective removal of bromine over fluorine is generally favored due to the lower carbon-bromine bond dissociation energy.

The dehalogenation of this compound is expected to yield halogenated cyclobutene (B1205218) derivatives. Treatment with reducing agents such as zinc dust or magnesium can induce the elimination of two bromine atoms, leading to the formation of a double bond within the cyclobutane (B1203170) ring. Depending on the reaction conditions and the regioselectivity of the elimination, several isomeric cyclobutene products could be formed.

For instance, the removal of the two bromine atoms from the C1 position would lead to an unstable intermediate that could rearrange, while the elimination of bromine from C1 and C2 is a more probable pathway. This would result in the formation of 1-bromo-2,3,3,4,4-pentafluorocyclobutene. The characterization of these products would typically involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) to determine the structure and connectivity of the atoms, and Mass Spectrometry (MS) to confirm the molecular weight.

Table 1: Potential Dehalogenation Products of this compound

| Reactant | Reagent | Potential Product(s) |

| This compound | Zn or Mg | 1-Bromo-2,3,3,4,4-pentafluorocyclobutene |

Mechanistic studies of dehalogenation in similar polyhalogenated systems suggest that the reaction likely proceeds through a carbanionic or radical intermediate. For example, with a metal reducing agent like zinc, the reaction is thought to be initiated by the transfer of an electron from the metal surface to a bromine atom, leading to the formation of a carbon-anion and subsequent elimination of a bromide ion to form the alkene. The stereochemistry of the resulting cyclobutene would be influenced by the conformational constraints of the cyclobutane ring and the mechanism of elimination.

Nucleophilic and Electrophilic Reactivity

The high degree of halogenation in this compound significantly influences its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nature of the fluorine and bromine atoms renders the carbon atoms of the cyclobutane ring electrophilic.

This makes the compound susceptible to attack by nucleophiles. Nucleophilic substitution of a bromine atom is a plausible reaction, particularly at the C2 position, which is less sterically hindered than the C1 position. Strong nucleophiles could displace a bromide ion. However, the presence of five fluorine atoms may also activate the C-F bonds towards nucleophilic attack under certain conditions, although this is generally less favorable than C-Br bond cleavage.

Conversely, the electron-deficient nature of the ring system makes it unreactive towards electrophiles. The pi-system of an unsaturated derivative, such as a cyclobutene formed via dehalogenation, would also be deactivated towards electrophilic attack due to the presence of the remaining electron-withdrawing halogen atoms.

Radical Reactions and Their Pathways

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage under thermal or photochemical conditions, or in the presence of radical initiators. This can lead to the formation of carbon-centered radicals. For instance, in the presence of a radical initiator, a bromine atom could be abstracted to form a cyclobutyl radical. This radical could then participate in various propagation steps, such as reacting with other molecules or undergoing rearrangement.

Studies on similar fluorinated cyclobutanes have shown that reactions with chlorine atoms or hydroxyl radicals can occur, leading to the formation of various degradation products. nih.gov By analogy, it is expected that this compound would also be reactive towards atmospheric radicals, which could have implications for its environmental fate.

Ring-Opening Reactions and Their Synthetic Utility

The inherent strain of the cyclobutane ring, which is approximately 26 kcal/mol, can be a driving force for ring-opening reactions. chemistryviews.org In this compound, the presence of multiple halogen atoms can further facilitate ring-opening under specific conditions. For example, treatment with strong bases or certain nucleophiles could potentially induce a ring-opening cascade.

Functionalization and Derivatization Strategies

The reactivity of this compound allows for several strategies for its functionalization and the synthesis of new derivatives.

Dehalogenation-Addition: A primary strategy involves initial dehalogenation to form a cyclobutene, as discussed in section 3.1.1. The double bond in the resulting halogenated cyclobutene can then serve as a handle for further functionalization through various addition reactions.

Nucleophilic Substitution: As mentioned in section 3.2, selective nucleophilic substitution of one or more bromine atoms can be a route to introduce new functional groups. The choice of nucleophile and reaction conditions would be crucial to control the degree and regioselectivity of substitution.

Radical-Mediated Functionalization: The generation of radical intermediates (section 3.3) can be exploited to introduce new substituents. For example, in the presence of a suitable trapping agent, the cyclobutyl radical could form a new carbon-carbon or carbon-heteroatom bond.

These derivatization strategies could lead to a wide range of new fluorinated cyclobutane derivatives with potentially interesting chemical and physical properties.

Table 2: Summary of Potential Reactivity

| Reaction Type | Key Features | Potential Products/Applications |

| Dehalogenation | Removal of bromine atoms to form a C=C double bond. | Halogenated cyclobutenes. |

| Nucleophilic Substitution | Attack by nucleophiles at electrophilic carbon centers. | Substitution of bromine atoms with other functional groups. |

| Radical Reactions | Homolytic cleavage of C-Br bonds. | Formation of radical intermediates for further reactions. |

| Ring-Opening | Cleavage of the cyclobutane ring driven by ring strain. | Linear, functionalized aliphatic compounds. |

Spectroscopic Characterization Methodologies for 1,1,2 Tribromopentafluorocyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,1,2-Tribromopentafluorocyclobutane, a combination of ¹³C and ¹⁹F NMR provides the most critical data.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule, with the chemical shift of each carbon atom providing insight into its electronic environment, hybridization, and bonding. In a ¹H-decoupled ¹³C NMR spectrum, each chemically non-equivalent carbon atom typically produces a single peak.

For this compound (C₄Br₃F₅), four distinct signals are expected in the ¹³C NMR spectrum, corresponding to the four carbon atoms of the cyclobutane (B1203170) ring. The significant electronegativity of the fluorine and bromine substituents dramatically influences the chemical shifts, causing them to appear further downfield compared to a simple alkane. The carbon atom bonded to two bromine atoms (CBr₂) would be significantly deshielded, as would the carbons bonded to fluorine atoms. The presence of fluorine also introduces characteristic carbon-fluorine coupling (J-coupling), which can split the carbon signals into multiplets, providing further structural information.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges and Coupling for this compound

| Carbon Atom | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity (due to J-coupling with ¹⁹F) |

| -CBr₂F- | 60 - 90 | Doublet |

| -CBrF- | 70 - 100 | Doublet of doublets/multiplet |

| -CF₂- | 100 - 130 | Triplet |

| -CF₂- | 100 - 130 | Triplet |

| Note: These are predicted values based on the known effects of halogen substituents on carbon chemical shifts. Actual values may vary based on solvent and specific isomeric structure. |

Fluorine-19 (¹⁹F) NMR is an exceptionally sensitive and informative technique for analyzing fluorinated organic compounds. thermofisher.com The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, leading to strong, sharp signals. wikipedia.org The chemical shifts in ¹⁹F NMR have a very wide range, making it easier to resolve signals from fluorine atoms in different chemical environments. thermofisher.com

In this compound, the five fluorine atoms are distributed across three or four different chemical environments, depending on the specific isomer. This would result in three or four distinct signals in the ¹⁹F NMR spectrum. The multiplicity of each signal will be determined by spin-spin coupling to other nearby, non-equivalent fluorine nuclei (homonuclear coupling). These ¹⁹F-¹⁹F coupling constants are typically larger than those seen in proton NMR and can occur over several bonds. wikipedia.org

Table 2: Predicted ¹⁹F NMR Signals for an Isomer of this compound

| Fluorine Environment | Number of Fluorines | Predicted Chemical Shift (δ) Range (ppm vs. CFCl₃) | Expected Multiplicity (due to ¹⁹F-¹⁹F coupling) |

| CBr₂F | 1 | -60 to -90 | Multiplet |

| CBrF | 1 | -100 to -140 | Multiplet |

| F ₂CCBrF | 2 | -110 to -150 | Multiplet |

| F ₂CCBr₂F | 2 | -110 to -150 | Multiplet |

| Note: Chemical shifts are highly dependent on molecular geometry. The broad chemical shift range for fluorinated compounds helps in resolving individual functional groups. thermofisher.com The table represents a hypothetical assignment for one possible isomer. |

Proton (¹H) NMR spectroscopy is used to detect hydrogen atoms within a molecule. For the fully halogenated compound this compound, no signals would be expected in the ¹H NMR spectrum. The primary application of this technique in this context would be to confirm the absence of hydrogen and thus verify the purity of the sample, ensuring no partially hydrogenated impurities are present.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its bond vibrations (stretching, bending, etc.). nist.gov This technique is particularly useful for identifying the presence of specific functional groups and bonds.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds. The C-F stretching vibrations are typically very strong and appear in the 1000-1400 cm⁻¹ region. The C-Br stretching vibrations are found at lower wavenumbers, typically in the 500-700 cm⁻¹ range. Vibrations associated with the cyclobutane ring structure (C-C stretches and deformations) would also be present in the fingerprint region (below 1500 cm⁻¹).

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| C-F Stretch | 1000 - 1400 | Strong |

| C-C Stretch (ring) | 800 - 1200 | Medium to Weak |

| C-Br Stretch | 500 - 700 | Medium to Strong |

| Note: The exact positions of the bands can be influenced by the strain of the cyclobutane ring and the presence of multiple halogen substituents on the same carbon atom. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.

For this compound, the mass spectrum would show a complex molecular ion peak due to the isotopic distribution of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. A molecule containing three bromine atoms will therefore exhibit a characteristic cluster of peaks for the molecular ion (M⁺) and its fragments, with peaks at M, M+2, M+4, and M+6, with a relative intensity ratio of approximately 1:3:3:1. This isotopic pattern is a definitive indicator of the presence of three bromine atoms.

Common fragmentation pathways would involve the loss of bromine (Br•) or fluorine (F•) radicals, or cleavage of the cyclobutane ring.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound (C₄Br₃F₅)

| Ion Fragment | Description | Expected m/z (using ⁷⁹Br) |

| [C₄Br₃F₅]⁺ | Molecular Ion | 393 |

| [C₄Br₂F₅]⁺ | Loss of a Bromine atom | 314 |

| [C₄Br₃F₄]⁺ | Loss of a Fluorine atom | 374 |

| [C₂BrF₂]⁺ / [C₂Br₂F₃]⁺ | Ring cleavage fragments | Various |

| [Br]⁺, [Br₂]⁺ | Bromine ions | 79/81, 158/160/162 |

| Note: The m/z values shown are for the most abundant isotopes. The spectrum will show clusters of peaks for any fragment containing bromine atoms. |

Advanced Spectroscopic Techniques

While the fundamental techniques above provide a robust characterization, advanced methods can offer deeper insights. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), could be employed. A ¹⁹F-¹⁹F COSY experiment would be particularly valuable for establishing the connectivity and spatial relationships between the different fluorine atoms in the molecule. For more complex structural problems, X-ray crystallography could provide unambiguous determination of the solid-state structure, including the precise stereochemistry of the substituents on the cyclobutane ring.

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique that provides detailed information about chemical structure, phase and polymorphism, crystallinity, and molecular interactions. It is based on the inelastic scattering of monochromatic light, usually from a laser source. When light interacts with a molecule, the vast majority of the scattering is elastic (Rayleigh scattering), where the scattered photons have the same energy as the incident photons. However, a small fraction of scattering is inelastic (Raman scattering), where the scattered photons have a different energy. This energy difference, known as the Raman shift, corresponds to the energy of vibrational modes of the molecule.

For this compound, the Raman spectrum would be expected to exhibit a series of characteristic bands corresponding to the various vibrational modes of its constituent atoms and bonds. The primary vibrational modes of interest include the stretching and bending of the carbon-carbon (C-C) bonds within the cyclobutane ring, as well as the stretching vibrations of the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds.

The C-F bond stretching vibrations are typically observed in the infrared and Raman spectra in the range of 1000 to 1360 cm⁻¹. wikipedia.org For molecules with multiple fluorine atoms, this can result in a complex pattern of bands corresponding to symmetric and asymmetric stretching modes. wikipedia.org The C-Br stretching vibrations are found at lower frequencies, generally in the 515-690 cm⁻¹ region. libretexts.org The puckered four-membered ring of cyclobutane also has characteristic vibrational modes, including a low-frequency ring-puckering vibration. dntb.gov.uaelsevierpure.com

Hypothetical Raman Shift Data for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-F Stretching | 1100 - 1350 | Strong |

| C-C Stretching (Ring) | 800 - 1000 | Medium |

| C-Br Stretching | 500 - 650 | Medium-Strong |

| Cyclobutane Ring Deformation | 200 - 400 | Weak-Medium |

| C-C-F Bending | 350 - 500 | Weak |

| C-C-Br Bending | 150 - 300 | Weak |

X-ray Crystallography (for Crystalline Derivatives)

X-ray crystallography is a powerful analytical technique used to determine the three-dimensional atomic and molecular structure of a crystal. researchgate.net This method relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystalline solid. By analyzing the pattern of diffracted X-rays, it is possible to deduce the precise arrangement of atoms within the crystal lattice, providing highly accurate measurements of bond lengths, bond angles, and torsional angles.

For a compound like this compound, which may be a liquid or gas at room temperature, X-ray crystallography would be applied to a suitable crystalline derivative. The process would involve the synthesis of a solid derivative of the parent compound and the subsequent growth of a single crystal of high quality.

The crystallographic analysis of a derivative of this compound would provide invaluable information about its molecular conformation. Cyclobutane and its derivatives are known to adopt a puckered or "butterfly" conformation to alleviate ring strain. slideshare.netlibretexts.org X-ray diffraction studies on other substituted cyclobutane derivatives have confirmed this puckered nature. acs.orgresearchgate.net The analysis would reveal the precise puckering angle of the cyclobutane ring and the spatial orientation of the bromine and fluorine substituents, including whether they occupy axial or equatorial positions.

Detailed structural parameters such as the lengths of the C-C, C-F, and C-Br bonds, as well as the various bond angles within the molecule, would be determined with high precision. researchgate.netresearchgate.net This information is crucial for understanding the steric and electronic effects of the halogen substituents on the geometry of the cyclobutane ring.

As with the Raman spectroscopic data, specific crystallographic data for a derivative of this compound is not available. However, a hypothetical set of crystallographic parameters can be proposed based on known data for other halogenated cyclobutanes. The following interactive table presents an example of the kind of data that would be obtained from such an analysis.

Hypothetical X-ray Crystallographic Data for a Crystalline Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.50 |

| b (Å) | 10.20 |

| c (Å) | 8.80 |

| β (°) | 95.5 |

| Volume (ų) | 580.5 |

| Z | 4 |

| C-C Bond Length (Å) | 1.55 - 1.57 |

| C-F Bond Length (Å) | 1.34 - 1.36 |

| C-Br Bond Length (Å) | 1.93 - 1.95 |

| Ring Puckering Angle (°) | 15 - 25 |

Theoretical and Computational Studies of 1,1,2 Tribromopentafluorocyclobutane

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the electronic structure and geometry of molecules at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. wisc.edu For a molecule like 1,1,2-Tribromopentafluorocyclobutane, DFT calculations could predict its molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, it could provide insights into the electronic structure, such as the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. These calculations are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.gov

Conformational Analysis and Energy Minima

The cyclobutane (B1203170) ring is known for its puckered conformation. For this compound, different spatial arrangements of the bromine and fluorine atoms would lead to various conformers. Conformational analysis using computational methods would involve systematically exploring the potential energy surface to identify stable conformers and the transition states connecting them. nih.govsoton.ac.uk This analysis would reveal the most stable (lowest energy) conformation of the molecule, which is critical for predicting its physical and chemical properties. nih.govresearchgate.net

Computational Modeling of Reaction Mechanisms

Computational modeling can be employed to study the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state structures and calculate the activation energies. This information provides a detailed understanding of the reaction pathway and kinetics. For instance, the dehalogenation or substitution reactions of this compound could be modeled to predict the most likely products and reaction rates.

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting various spectroscopic parameters. For this compound, theoretical calculations could predict its infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts (¹³C and ¹⁹F), and mass spectrometry fragmentation patterns. These predicted spectra can be compared with experimental data to confirm the molecular structure and aid in the interpretation of experimental results.

Molecular Dynamics Simulations (if applicable)

Molecular dynamics (MD) simulations could be used to study the behavior of this compound in the liquid phase or in solution. researchgate.netresearchgate.net MD simulations model the movement of atoms and molecules over time, providing insights into bulk properties such as density, viscosity, and diffusion coefficients. nih.gov Furthermore, MD simulations can be used to study the interactions of this compound with other molecules, which is relevant for understanding its behavior as a solvent or a solute. dtic.miluq.edu.au

Derivatives and Analogs of 1,1,2 Tribromopentafluorocyclobutane

Synthesis and Characterization of Structural Analogs

The synthesis of structural analogs of polyhalogenated cyclobutanes often involves the cycloaddition of halogenated alkenes or the halogenation of pre-existing cyclobutane (B1203170) rings. For instance, the [2+2] cycloaddition of a halogenated ethene with a fluorinated ethene can yield a variety of substituted cyclobutanes. The regiochemistry and stereochemistry of such reactions are crucial in determining the final structure of the analog.

Another common approach is the selective dehalogenation or hydrodefluorination of a more heavily halogenated precursor. For example, chiral gem-difluorinated α-boryl cyclobutanes can be synthesized through rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. bohrium.comresearchgate.net These borylated intermediates serve as versatile building blocks for creating a diverse range of enantioenriched fluorinated cyclobutane derivatives. bohrium.comresearchgate.net

The characterization of these structural analogs relies on a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 19F and 13C NMR, is indispensable for determining the number and chemical environment of fluorine and carbon atoms. Mass spectrometry helps in confirming the molecular weight and fragmentation patterns, which can elucidate the compound's structure.

Table 1: Spectroscopic Data for a Hypothetical Analog: 1,2-Dibromo-1,2,3,3,4,4-hexafluorocyclobutane

| Technique | Observed Data | Interpretation |

| 19F NMR | Multiple complex multiplets | Indicates various fluorine environments due to stereoisomerism and coupling with neighboring fluorine and bromine atoms. |

| 13C NMR | Resonances in the halogenated alkane region | Confirms the presence of the cyclobutane ring with carbon atoms bonded to halogens. |

| Mass Spec. | Molecular ion peak consistent with C4Br2F6 | Confirms the elemental composition of the synthesized analog. |

Chemical Transformations Leading to New Derivatives

Polyhalogenated cyclobutanes are precursors to a variety of new derivatives through several chemical transformations. One of the primary reactions is dehalogenation, typically using a reducing agent like zinc, which can lead to the formation of cyclobutenes or bicyclobutanes depending on the starting material and reaction conditions.

Substitution reactions, where a halogen atom is replaced by another functional group, are also a key method for derivatization. However, the high degree of fluorination in compounds like pentafluorocyclobutane derivatives can render the carbon-halogen bonds less reactive towards nucleophilic substitution.

Elimination reactions, often base-induced, can also be employed to introduce unsaturation into the cyclobutane ring, leading to the synthesis of fluorinated cyclobutenes and cyclobutadienes, which are valuable synthons in organic chemistry.

Table 2: Examples of Chemical Transformations of Halogenated Cyclobutanes

| Reaction Type | Reagents | Product Class | Significance |

| Reductive Dehalogenation | Zinc, Ethanol | Cyclobutenes | Introduction of unsaturation. |

| Nucleophilic Substitution | NaCN, DMSO | Nitrile derivatives | Introduction of new functional groups. |

| Base-induced Elimination | KOH, Ethanol | Cyclobutenes | Formation of reactive intermediates. |

Comparative Studies on Reactivity and Structure-Activity Relationships

While direct structure-activity relationship (SAR) studies on 1,1,2-Tribromopentafluorocyclobutane are not available, principles from related fields can be applied. In medicinal chemistry, the introduction of fluorine atoms and fluorinated groups into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. Fluorine can alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

For instance, studies on other classes of compounds have shown that the position and number of halogen atoms can significantly impact biological activity. Comparative studies of a series of analogs with varying halogen substitution patterns would be necessary to establish a clear SAR. Such studies would involve synthesizing a library of related compounds and evaluating their activity in relevant biological assays.

The reactivity of these compounds is also heavily influenced by their structure. The presence of multiple electron-withdrawing fluorine atoms can affect the acidity of adjacent C-H bonds and the reactivity of other functional groups. For example, the high degree of fluorination can influence the stability of carbocation or carbanion intermediates formed during a reaction, thereby directing the reaction pathway. A comparative study might reveal that analogs with bromine atoms on adjacent carbons are more susceptible to reductive elimination to form an alkene, compared to those where the bromines are on the same carbon.

Broader Research Implications and Future Directions

Context within Per- and Polyfluoroalkyl Substances (PFAS) Chemistry

Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic organofluorine compounds. wikipedia.org The Organisation for Economic Co-operation and Development (OECD) defines PFAS as fluorinated substances that contain at least one fully fluorinated methyl or methylene carbon atom. wikipedia.orgfoodpackagingforum.org This definition is broad and encompasses a wide variety of chemical structures and properties. foodpackagingforum.org

1,1,2-Tribromopentafluorocyclobutane falls under this definition due to the presence of a perfluorinated methylene group (-CF2-). The inclusion of bromine atoms in its structure places it in a sub-category of halogenated compounds that are of growing interest to researchers. While much of the focus on PFAS has been on perfluorinated carboxylic and sulfonic acids due to their environmental persistence and bioaccumulation, the broader class of PFAS includes a vast number of compounds with diverse properties. oecd.org The study of compounds like this compound contributes to a more comprehensive understanding of the vast landscape of PFAS chemistry.

Advancements in Fluorinated and Brominated Organic Chemistry

The synthesis and study of compounds like this compound are driven by and contribute to advancements in organofluorine and organobromine chemistry. The introduction of fluorine and bromine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govnih.gov

Recent decades have seen significant progress in the development of new methods for the selective introduction of fluorine and other halogens into organic molecules. mdpi.comrsc.orgchinesechemsoc.org These advancements include the development of novel fluorinating and brominating reagents, as well as new catalytic methods that allow for precise control over the placement of these atoms in a molecule. mdpi.commdpi.comresearchgate.net For instance, the synthesis of bromofluoroalkenes can be achieved through stereocontrolled addition and elimination reactions. acs.org The development of methods for the synthesis of fluorinated cyclobutane (B1203170) derivatives is an active area of research. nih.govresearchgate.net

The unique properties of brominated and fluorinated compounds make them valuable in a variety of applications. For example, bromofluoroalkanes have been used as fire-extinguishing agents, known as Halons. wikipedia.orgfirewiselearningacademy.com Halon 2402, or 1,2-dibromotetrafluoroethane, is a related compound that has been used in fire suppression systems. wikipedia.org The presence of both bromine and fluorine atoms in these molecules contributes to their fire-extinguishing capabilities. firewiselearningacademy.com

Future Research Avenues for Halogenated Cyclobutanes

The field of halogenated cyclobutanes presents numerous opportunities for future research. While specific data on this compound is limited, the broader class of compounds offers fertile ground for investigation.

Future research could focus on the development of novel synthetic methodologies to access a wider range of substituted halogenated cyclobutanes with high stereoselectivity. nih.gov This would enable a more systematic study of structure-property relationships. For instance, the synthesis of chiral fluorinated cyclobutane derivatives is an area of growing interest. nih.gov

Investigating the reactivity of halogenated cyclobutanes is another promising avenue. The presence of multiple halogen atoms can lead to unique chemical transformations. For example, the study of cycloaddition reactions involving fluorinated alkenes, such as tetrafluoroethylene, provides insights into the formation of cyclobutane rings. escholarship.org

Furthermore, exploring the potential applications of these compounds is a key area for future work. Given the use of similar compounds as fire extinguishing agents, research into the fire suppression properties of novel halogenated cyclobutanes could be valuable. Additionally, the unique electronic properties imparted by fluorine and bromine atoms may lead to applications in materials science, such as in the development of new polymers or electronic materials. The incorporation of fluorinated moieties is also a common strategy in the design of pharmaceuticals and agrochemicals to enhance their efficacy and metabolic stability. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1,2-Tribromopentafluorocyclobutane?

- Methodological Answer : The synthesis of brominated fluorocyclobutanes typically involves halogen-exchange reactions under controlled conditions. For example, fluorination of brominated cyclobutane precursors using agents like SbF₃ or HF-pyridine at elevated temperatures (150–200°C) can yield mixed halogenated derivatives. Structural analogs, such as 1,1,2,2-tetrachlorotetrafluorocyclobutane, have been synthesized via photochemical cycloaddition of perhaloethylenes, suggesting a potential pathway for the target compound . Characterization of intermediates via ¹⁹F NMR and GC-MS is critical to monitor reaction progress and purity .

Q. How can researchers confirm the molecular structure of this compound?

- Methodological Answer : Use a combination of ¹H/¹⁹F NMR (in CDCl₃ or C₆D₆) and high-resolution mass spectrometry (HRMS) to resolve structural isomers and verify the molecular formula (C₄Br₃F₅). The InChI key provided (1S/C4Br3F5/c5-1(6)2(7,8)4(11,12)3(1,9)10) can guide computational validation using density functional theory (DFT) . Cross-reference with spectral libraries of structurally similar compounds, such as 1,2,4-tribromo-1,1,2-trifluorobutane, to identify characteristic peaks .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.

- Ventilation : Use fume hoods to prevent inhalation of volatile brominated/fluorinated compounds.

- Storage : Store at 0–6°C in amber glass bottles to minimize photodegradation and thermal instability, as recommended for analogous halogenated standards .

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can toxicokinetic modeling be applied to study this compound?

- Methodological Answer : Adapt physiologically based pharmacokinetic (PBPK) models developed for structurally related chlorinated compounds (e.g., 1,1,2-trichloroethane). Key parameters include:

- Partition coefficients : Measure blood:air and fat:water ratios using closed-chamber exposure systems in rodents .

- Metabolic pathways : Use in vitro liver microsomal assays to identify cytochrome P450-mediated dehalogenation products. Compare with data from 1,1,2-trichloroethane, which undergoes glutathione conjugation to form nephrotoxic metabolites .

- Table 1 : Example Parameters for PBPK Modeling

| Parameter | Value (Reference) |

|---|---|

| Blood:Air Partition | 1.2–1.5 (estimated) |

| Fat:Water Partition | 12–15 (analogous to ) |

Q. What analytical methods are suitable for detecting environmental residues of this compound?

- Methodological Answer :

- Water Samples : Use gas chromatography with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS) with a detection limit of ≤0.5 ppb. Calibrate with brominated biphenyl standards (e.g., 2,4,6-tribromobiphenyl) dissolved in iso-octane .

- Soil/Biological Matrices : Employ accelerated solvent extraction (ASE) with hexane:acetone (1:1), followed by clean-up via Florisil columns. Validate recovery rates (≥85%) using spiked samples .

Q. How should researchers address contradictions in neurotoxicity data across studies?

- Methodological Answer : Conduct a sensitivity analysis to evaluate variables such as:

- Species-specific effects : Rodent studies on 1,1,2-trichloroethane show mice exhibit CNS depression at lower concentrations (≥1,833 ppm) than rats (≥1,474 ppm) .

- Exposure duration : Acute vs. chronic exposure models may yield divergent results due to metabolic saturation.

- Analytical variability : Cross-validate toxicity assays (e.g., pentylenetetrazol seizure thresholds) using standardized protocols .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.